molecular formula C8H11ClN2O3 B2981660 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride CAS No. 2137447-26-6

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride

Cat. No.: B2981660
CAS No.: 2137447-26-6
M. Wt: 218.64
InChI Key: CKTKFOPDCULAEV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid; hydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted at the 3-position, a hydroxyl group at the β-carbon of the propanoic acid backbone, and a hydrochloride salt. This compound is structurally distinct due to the combination of its pyridinyl substituent and hydroxyl group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-2-1-3-10-4-5;/h1-4,6-7,11H,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKFOPDCULAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride typically involves the reaction of 2-Amino-3-hydroxypyridine with appropriate reagents under controlled conditions. One common method includes the condensation of 2-Amino-3-hydroxypyridine with 3-pyridinecarboxaldehyde, followed by reduction and hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

Pyridine Ring Modifications: The target compound’s pyridin-3-yl group is unsubstituted, whereas analogs like the 2,6-dichloro derivative or 5-chloro derivative exhibit halogen substitutions. The absence of a hydroxyl group in (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride reduces polarity, which may impact its solubility and interaction with biological targets.

Hydrochloride Salt Effects :

  • Hydrochloride salts generally enhance water solubility compared to free bases. For example, berberine hydrochloride and palmatine hydrochloride () are alkaloid salts used for improved bioavailability. The dihydrochloride form of the 5-chloro derivative further amplifies this property.

In contrast, the cyano group in 3-(3-cyanophenyl)propanoic acid hydrochloride introduces steric and electronic effects, possibly stabilizing the molecule against oxidation.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like the 2,6-dichloro derivative and cyano-substituted analog are marketed as pharmaceutical intermediates, suggesting the target compound could serve similar roles in drug development.
  • Analytical Methods : HPLC () and spectrophotometry () are commonly employed for quality control of such hydrochlorides, indicating standardized protocols for purity assessment.

Biological Activity

2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride, commonly referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride is C8H10ClN2O3C_8H_{10}ClN_2O_3 with a molecular weight of approximately 239.10 g/mol. The compound contains a pyridine ring that contributes to its biological activity through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission and enzyme activity. It acts as a ligand for specific receptors, potentially influencing various biochemical pathways associated with neurological functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
  • Receptor Modulation: By binding to specific receptors, it can alter cellular signaling pathways, which may lead to therapeutic effects in neurological disorders.

Biological Activity

Research has indicated several biological activities associated with 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride:

  • Neuroprotective Effects: Studies suggest that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties: Preliminary investigations show potential antibacterial and antifungal activities against various pathogens.

Neuroprotective Studies

A study conducted on the neuroprotective effects of pyridine derivatives demonstrated that 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride significantly reduced neuronal cell death in vitro models subjected to oxidative stress. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating its potency in protecting neuronal cells from damage .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied among different strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis8
Candida albicans64

These results highlight the potential of this compound as an antimicrobial agent .

Comparative Analysis

Compared to similar compounds, such as 2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid hydrochloride, the biological activity of the pyridin-3-yl variant shows distinct properties due to the positional difference of the pyridine ring. This positional variance can significantly influence receptor binding affinity and enzymatic interactions.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes often involve condensation reactions between pyridine derivatives and amino acids. A green chemistry approach using water as a solvent and bio-derived catalysts (e.g., thiamine hydrochloride) can enhance sustainability . Key parameters to optimize include pH (6–8), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity.

Q. How can HPLC be validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : HPLC validation follows ICH guidelines. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207–210 nm . Validate for:
  • Linearity : 1–100 µg/mL range (R² ≥ 0.999).
  • Accuracy : Spike recovery tests (98–102%).
  • Precision : Intra-day and inter-day RSD ≤ 2% .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm pyridine ring protons (δ 7.5–8.5 ppm) and hydroxyl/amino groups.
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular weight (e.g., 229.6 g/mol).
  • IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How to design stability studies to evaluate degradation under varying pH, temperature, and oxidative conditions?

  • Methodological Answer : Use accelerated stability protocols:
  • Thermal Stress : 40–60°C for 4 weeks.
  • Photolytic Stress : Expose to UV light (ICH Q1B).
  • Hydrolytic Stress : pH 1–13 buffers at 37°C.
    Analyze degradation products via HPLC-MS and quantify using validated methods. For in vivo relevance, incorporate hydrogel matrices (e.g., carbopol-based) to simulate physiological conditions .

Q. How to resolve discrepancies in purity assessments between HPLC and acid dye spectrophotometry?

  • Methodological Answer : Discrepancies often arise from non-specific binding in spectrophotometry. Use orthogonal methods:
  • HPLC : Quantifies intact compound.
  • Titrimetry : Confirms hydrochloride content via chloride ion analysis (e.g., potentiometric titration) .
    Cross-validate results using spiked samples and statistical tests (e.g., Student’s t-test) to identify systematic errors .

Q. What strategies are effective for impurity profiling and identification?

  • Methodological Answer :
  • Forced Degradation : Hydrolyze, oxidize, or heat the compound to generate impurities.
  • LC-HRMS : Identify unknown impurities by matching fragmentation patterns to databases.
  • Reference Standards : Use pharmacopeial impurities (e.g., EP/ICH listed) as benchmarks . For example, methyl ester derivatives or positional isomers may arise during synthesis .

Q. How to design experiments for optimizing multicomponent reactions involving this compound?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables:
  • Factors : Catalyst loading (0.1–1 mol%), solvent polarity (water vs. ethanol), and reaction time (1–24 hrs).
  • Responses : Yield, purity, and reaction scalability.
    Statistical tools (e.g., ANOVA) identify significant factors. For example, thiamine hydrochloride (0.5 mol%) in water increases yield by 20% compared to organic solvents .

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